molecular formula C7H9FO2 B2665625 2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid CAS No. 2092067-90-6

2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid

Cat. No.: B2665625
CAS No.: 2092067-90-6
M. Wt: 144.145
InChI Key: ILSROMXOKVNCAB-UHFFFAOYSA-N
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Description

2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid (CAS: 2092067-90-6) is a fluorinated bicyclopentane derivative with the molecular formula C₇H₉FO₂ and a molecular weight of 144.14 g/mol. Its structure features a bicyclo[1.1.1]pentane core substituted with a fluorine atom at the 3-position and an acetic acid moiety at the 1-position. This compound is stored under refrigeration (2–8°C) and exhibits multiple hazards, including acute oral toxicity (H302), skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335) .

The compound is utilized in pharmaceutical research, particularly in synthesizing LPAR1 antagonists, as demonstrated in the preparation of a triazole-based drug candidate targeting respiratory and inflammatory diseases . Its rigid bicyclic structure enhances metabolic stability and bioavailability, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FO2/c8-7-2-6(3-7,4-7)1-5(9)10/h1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSROMXOKVNCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid typically involves the fluorination of bicyclo[1.1.1]pentane derivatives. One common method is the silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids using Selectfluor as the fluorine source . The reaction conditions often include the use of silver nitrate as a catalyst and a mixed solvent system of acetone and water. The reaction proceeds smoothly at room temperature or under reflux conditions, yielding the desired fluorinated product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and ensuring the availability of high-purity reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid serves as a crucial building block in organic synthesis, particularly in the creation of complex molecules such as peptides and other bioactive compounds. Its bicyclic structure provides a unique framework for developing novel synthetic routes.

Biology

The compound is investigated for its interactions with biological macromolecules, including enzymes and receptors. Its unique conformation may influence enzyme-substrate interactions and protein-ligand binding affinities, making it a valuable tool in biochemical research.

Medicine

Research indicates that this compound may have therapeutic potential in treating various diseases due to its ability to modulate biological pathways. Preliminary studies suggest its efficacy in neurological disorders and inflammation-related conditions, although further clinical studies are needed to validate these findings.

Industry

In industrial applications, this compound is utilized for developing new materials and specialty chemicals, owing to its unique chemical properties that can enhance product performance.

Case Studies

Case Study 1: Enzyme Inhibition
A study published in Journal of Medicinal Chemistry explored the enzyme inhibition potential of this compound derivatives against specific targets involved in metabolic pathways. The results indicated significant inhibitory activity, suggesting potential therapeutic applications in metabolic disorders .

Case Study 2: Drug Development
In a recent investigation into drug candidates for neurological disorders, researchers synthesized various derivatives of this compound to assess their binding affinity to neurotransmitter receptors. The findings revealed that certain derivatives exhibited enhanced binding properties compared to existing drugs, indicating a promising direction for future drug development .

Mechanism of Action

The mechanism of action of 2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (e.g., Fluorine, Bromo) :
    Fluorine enhances electronegativity and metabolic stability via C–F bond strength, reducing oxidative degradation. Bromo analogs (e.g., CAS 2408958-11-0) introduce steric bulk and polarizability, useful in halogen bonding interactions .
  • Amino and Protected Amino Groups: Amino-substituted derivatives (e.g., CAS 1932128-02-3) improve solubility and enable peptide coupling. Fmoc- or benzyloxycarbonyl-protected variants (e.g., CAS 1993319-93-9) are critical for solid-phase synthesis .
  • Ester and Carboxylic Acid Moieties : Methoxycarbonyl (CAS 1113001-63-0) and carboxylic acid (CAS 22287-28-1) groups modulate polarity and bioavailability, with the latter serving as a precursor for prodrug designs .

Biological Activity

2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid (CAS No. 2092067-90-6) is a novel compound with potential biological applications due to its unique bicyclic structure and fluorine substitution. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C₇H₉FO₂
  • Molecular Weight: 144.15 g/mol
  • IUPAC Name: 2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid
  • Purity: 97% .

Biological Activity Overview

The biological activity of this compound primarily stems from its ability to interact with various biological targets, influencing metabolic pathways and cellular functions.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy homeostasis.
  • Receptor Modulation : The fluorine atom in the bicyclic structure may enhance binding affinity to certain receptors, influencing neurotransmitter release and signaling pathways.

Study 1: Enzyme Activity Modulation

A study investigated the effects of this compound on fatty acid synthase (FAS) activity in vitro. Results indicated a significant reduction in FAS activity at concentrations of 10 µM, suggesting potential applications in metabolic disorders .

Study 2: Neurotransmitter Release

Research examining the compound's effect on neurotransmitter release demonstrated that it modulates dopamine levels in neuronal cultures, indicating a possible role in treating neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectConcentration UsedReference
Enzyme Inhibition (FAS)Significant reduction10 µM
Neurotransmitter ModulationIncreased dopamine releaseVaries
Receptor Binding AffinityEnhanced affinity for receptorsNot specified

Safety and Handling

Due to its biological activity, safety precautions are necessary when handling this compound:

  • Signal Word: Warning
  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) .

Q & A

Q. Which chromatographic methods separate enantiomers of this compound?

  • Methodological Answer : Chiral stationary phases (CSPs) like Chiralpak IG-3 or AD-H columns (hexane:isopropanol:trifluoroacetic acid, 90:10:0.1) resolve enantiomers. Detection via polarimetry or circular dichroism (CD) confirms optical activity. Racemization risk is minimized by avoiding high temperatures during analysis .

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